(2R)-N-(3,5-dimethylphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide
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Overview
Description
(2R)-N-(3,5-DIMETHYLPHENYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(3,5-DIMETHYLPHENYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Amide Bond Formation: The tetrazole intermediate is then coupled with (2R)-2-phenyl-2-aminoacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.
Reduction: Reduction reactions can target the tetrazole ring or the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory or anticancer properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of new polymers with unique properties.
Mechanism of Action
The mechanism of action of (2R)-N-(3,5-DIMETHYLPHENYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-(3,5-DIMETHYLPHENYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE: Unique for its specific substitution pattern on the phenyl and tetrazole rings.
Other Tetrazole Derivatives: Compounds like 5-(4-chlorophenyl)-1H-tetrazole and 5-(3,4-dimethoxyphenyl)-1H-tetrazole.
Uniqueness
Structural Features: The specific arrangement of the phenyl and tetrazole rings in (2R)-N-(3,5-DIMETHYLPHENYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE gives it unique chemical and biological properties.
Biological Activity: Its potential to interact with specific biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
(2R)-N-(3,5-dimethylphenyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N5O/c1-12-8-13(2)10-15(9-12)19-17(23)16(22-11-18-20-21-22)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,19,23)/t16-/m1/s1 |
InChI Key |
OBDSFMRELASLAY-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@@H](C2=CC=CC=C2)N3C=NN=N3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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